

Application Notes and Protocols for ^{14}C -Urea Foliar Uptake Experiments

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Compound of Interest

Compound Name: Urea, C-14

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Introduction

Foliar application of urea is a common agricultural practice to supplement plant nitrogen requirements. Understanding the dynamics of urea uptake, translocation, and metabolism is crucial for optimizing fertilizer use efficiency and developing new agrochemicals. The use of radiolabeled ^{14}C -urea is a powerful technique to trace the fate of foliarly applied urea within the plant. These application notes provide detailed protocols for conducting ^{14}C -urea foliar uptake experiments, presenting quantitative data from various studies, and illustrating the key experimental workflows and metabolic pathways.

Data Presentation: Quantitative Analysis of ^{14}C -Urea Foliar Uptake

The efficiency of foliar urea uptake and its subsequent translocation can vary significantly depending on the plant species, environmental conditions, and the formulation of the urea solution. The following tables summarize quantitative data from several studies.

Plant Species	Urea Concentration	Surfactant/Adjuvant	Uptake Rate/Efficiency	Translocation	Reference
Tomato (Lycopersicon esculentum)	0.2% (w/w)	Not specified	75% absorption in 12 hours, 99% in 24 hours.[1]	Maximum concentration in roots observed at 24 hours.[1]	Nicoulaud & Bloom (1996) [1]
Perennial Ryegrass (Lolium perenne)	25 g N/liter	Not specified	~35% of applied ¹⁴ C-urea absorbed in 48 hours.[2]	Not detailed	Bowman & Paul (1992) [2]
Pinus radiata	1.0% (w/v)	0.5% Tween 20	100% absorption within 6 hours.[3]	12-15% of applied nitrogen found in new roots after 20 days.[3]	Anonymous (1987)[3]
Grapefruit (Citrus paradisi)	Not specified	L-77 and X-77	Both surfactants initially increased penetration rate compared to urea alone.[4]	Not detailed	Boman (2001)[4]
Tobacco (Nicotiana tabacum)	Not specified	Not specified	Up to 33% of applied nitrogen absorbed within 24 hours.	50% of absorbed nitrogen translocated from the treated leaf within 24 hours,	Volk & McAuliffe (1954)

primarily to
adjacent
leaves,
meristem,
and roots.

Factor	Condition 1	Uptake/Translocation (Condition 1)	Condition 2	Uptake/Translocation (Condition 2)	Reference
Surfactant Presence (Pinus radiata)	Without Surfactant	Lower retention of spray	With Tween 80 or Silwet L-77	1.3 to 2 times more urea absorbed with aerosol/atomiser application.[3]	Anonymous (1987)[3]
Nitrogen Source (Quercus ilex & Pinus halepensis)	Urea	Highest absorption rate	NH ₄ ⁺ , Glycine, NO ₃ ⁻	Lower absorption rates in the order of Urea > NH ₄ ⁺ ≥ Glycine ≥ NO ₃ ⁻ . [5]	Uscola et al. (2014)[5]
Time of Day (Tobacco)	Day	Lower absorption	Night	3 to 10 times greater absorption over a 4-hour period.	Volk & McAuliffe (1954)
Leaf Surface (Tobacco)	Upper Surface	Nearly identical absorption	Lower Surface	Nearly identical absorption	Volk & McAuliffe (1954)

Experimental Protocols

Plant Material and Growth Conditions

- **Plant Species:** Select the plant species of interest. Ensure uniformity in age and developmental stage.
- **Growth Medium:** Grow plants in a suitable, well-defined medium such as hydroponics, vermiculite, or a standardized soil mix. This is crucial to control for nutrient availability, particularly nitrogen.
- **Environmental Conditions:** Maintain controlled environmental conditions in a growth chamber or greenhouse. A typical setup would be a 16/8 hour light/dark cycle, a temperature of 22-25°C during the day and 18-20°C at night, and a relative humidity of 60-70%.
- **Acclimatization:** Allow plants to acclimate to these conditions for at least a week before commencing the experiment.

Preparation of ¹⁴C-Urea Application Solution

- **¹⁴C-Urea:** Obtain commercially available ¹⁴C-urea with a known specific activity.
- **Urea Concentration:** Prepare a stock solution of non-labeled urea. The final concentration of urea in the application solution should be representative of agricultural practices, typically ranging from 0.5% to 2% (w/v).^{[1][6]}
- **Surfactant:** To enhance the spreading and penetration of the urea solution on the leaf surface, include a non-ionic surfactant such as Tween 20 or Tween 80 at a concentration of 0.01% to 0.1% (v/v).^[6]
- **Application Solution:** Prepare the final application solution by adding a known amount of ¹⁴C-urea to the non-labeled urea and surfactant solution to achieve the desired final radioactivity.

Application of ¹⁴C-Urea to Leaves

- **Target Leaves:** Select healthy, fully expanded leaves for application. Mark the treated leaves for later identification.

- Application Method:
 - Micro-droplet Application: Use a micropipette to apply a precise volume (e.g., 10-20 μ L) of the 14 C-urea solution as small droplets onto the adaxial (upper) surface of the leaf.
 - Leaf Painting: For a more uniform application over a larger area, a small, soft brush can be used to gently "paint" the solution onto the leaf surface.
- Replication: Ensure a sufficient number of replicate plants for each treatment and time point to ensure statistical validity.

Incubation and Sampling

- Incubation Period: Place the treated plants back into the controlled environment for the desired incubation period. Time points for sampling can range from a few hours to several days to track both initial uptake and subsequent translocation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Harvesting: At each time point, harvest the treated plants.

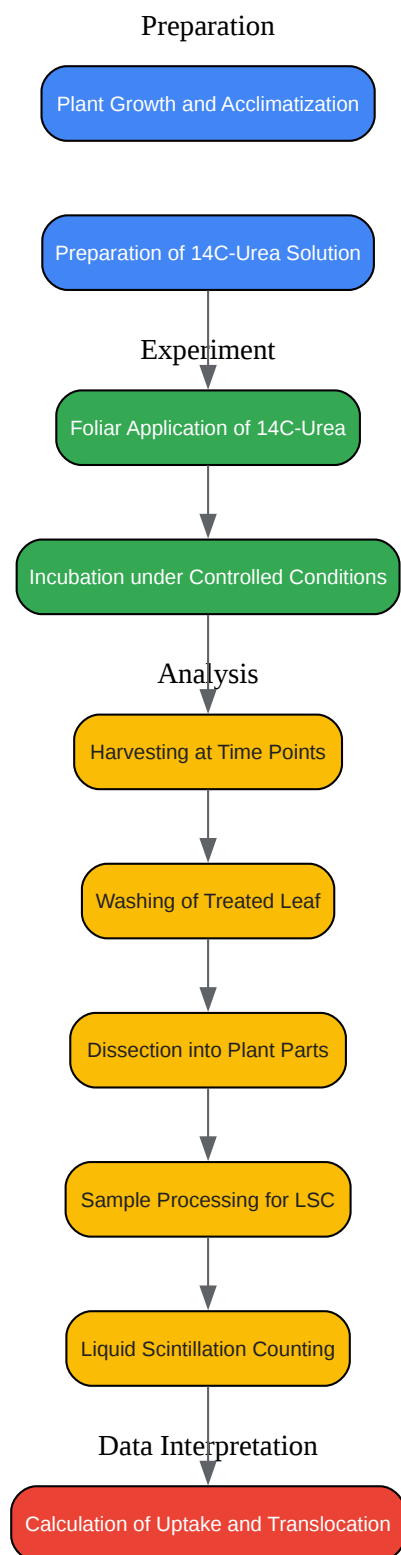
Sample Processing and Analysis

- Washing of Treated Leaves: To differentiate between absorbed and non-absorbed urea, wash the surface of the treated leaf. This can be done by gently rinsing the leaf with distilled water or a mild detergent solution (e.g., 0.1% Tween 20). Collect the wash solution (leaf wash) for analysis.[\[3\]](#)
- Plant Dissection: Separate the plant into different parts:
 - Treated leaf
 - Other leaves (non-treated)
 - Stem
 - Roots
- Sample Preparation for Scintillation Counting:

- Dry the plant parts in an oven at 60-70°C to a constant weight.
- Record the dry weight of each part.
- Grind the dried plant material into a fine powder.
- Weigh a subsample of the powdered tissue (e.g., 50-100 mg) into a scintillation vial.[\[2\]](#)
- Tissue Solubilization: Add a tissue solubilizer (e.g., Soluene-350) to the vial and incubate at 50°C until the tissue is dissolved.[\[7\]](#)
- Decolorization: If the sample is colored (e.g., due to chlorophyll), add a bleaching agent such as hydrogen peroxide or sodium hypochlorite and incubate until the color disappears.[\[7\]](#)
- Neutralization: Add a weak acid (e.g., acetic acid) to neutralize the alkaline solubilizer.
- Scintillation Cocktail: Add an appropriate volume of liquid scintillation cocktail to the vial.
- Liquid Scintillation Counting:
 - Place the vials in a liquid scintillation counter to measure the radioactivity (in disintegrations per minute, DPM).
 - Also, measure the radioactivity of an aliquot of the leaf wash.
- Data Calculation:
 - Total Uptake: The total amount of ^{14}C absorbed is the sum of the radioactivity in all plant parts.
 - Uptake Efficiency (%): $(\text{Total } ^{14}\text{C in plant} / \text{Total } ^{14}\text{C applied}) \times 100$.
 - Translocation (%): $(^{14}\text{C in a specific plant part} / \text{Total } ^{14}\text{C in plant}) \times 100$.

Mandatory Visualizations

Experimental Workflow

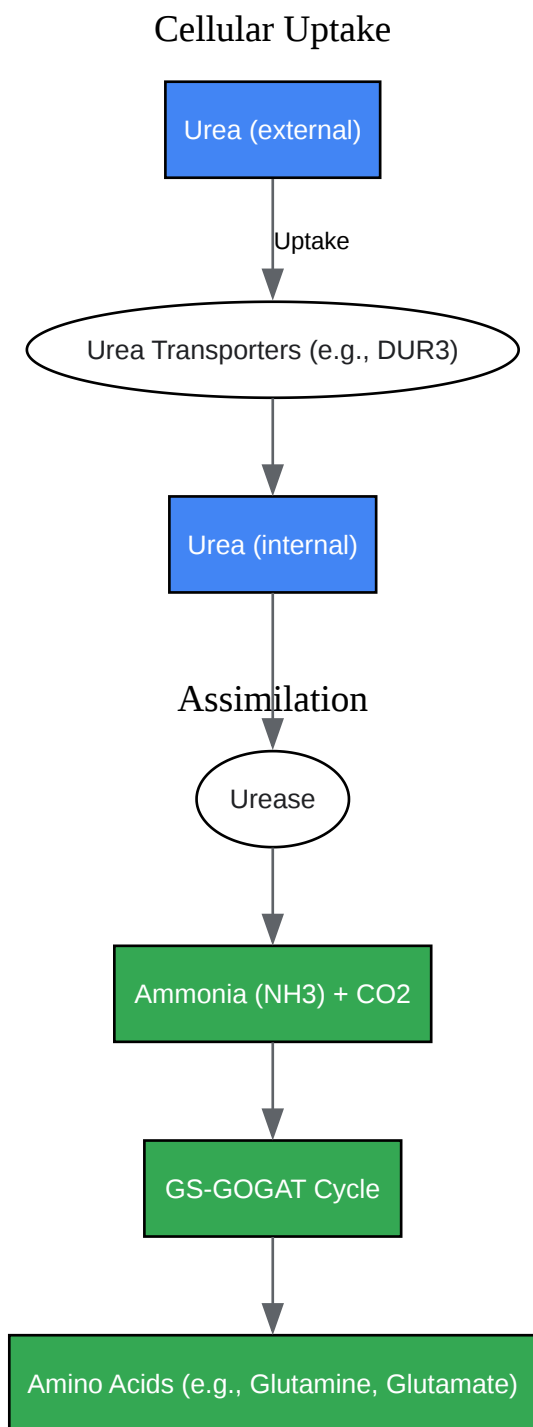


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Caption: Experimental workflow for ^{14}C -urea foliar uptake studies.

Urea Uptake and Assimilation Pathway

Once inside the leaf cells, urea is rapidly metabolized. The primary pathway involves the hydrolysis of urea into ammonia and carbon dioxide, a reaction catalyzed by the enzyme urease. The resulting ammonia is then assimilated into amino acids through the glutamine synthetase (GS) and glutamate synthase (GOGAT) cycle.



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Caption: Simplified pathway of foliar urea uptake and assimilation in plant cells.

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